Cas no 85609-03-6 (4-Tert-Butyldiphenyl sulfide)

4-Tert-Butyldiphenyl sulfide structure
4-Tert-Butyldiphenyl sulfide structure
Product Name:4-Tert-Butyldiphenyl sulfide
CAS-Nr.:85609-03-6
MF:C16H18S
MW:242.379123210907
MDL:MFCD06200845
CID:60898
PubChem ID:87561504
Update Time:2025-06-09

4-Tert-Butyldiphenyl sulfide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-TERT-BUTYLDIPHENYL SULFIDE
    • 4-TERT-BUTYLPHENYLTHIOBENZENE
    • (P-T-BUTYLPHENYLTHIO)BENZENE
    • 1-tert-butyl-4-phenylsulfanylbenzene
    • (4-tert-butylphenyl)(phenyl)sulfane
    • 4-TERT-BUTYLDIPHENYL SULFIDE 98%MIN
    • (4-(tert-butyl)phenyl)(phenyl)sulfane
    • 4-Tert-butyl diphenyl sulfide
    • BENZENE,[(1-PHENYLBUTYL)THIO]-
    • PubChem9742
    • 4-tert-ButyldiphenylSulfide
    • 4-t-butylphenyl phenyl sulfide
    • 4-tert-Butylphenylphenyl sulfide
    • 4-tert-butylphenyl phenyl sulfide
    • KGRAEJDVHXHGSQ-UHFFFAOYSA-N
    • 1-(1,1-Dimethylethyl)-4-(phenylthio)benzene (ACI)
    • J-502087
    • B3484
    • 1-tert-butyl-4-(phenylsulfanyl)benzene
    • DTXSID20465132
    • AKOS015898663
    • 85609-03-6
    • D89019
    • AS-63162
    • 4-tert-Butyldiphenyl sulfide;(4-tert-butylphenyl)(phenyl)sulfane
    • CS-0456434
    • AC-24521
    • SCHEMBL2754910
    • 105854-98-6
    • MFCD06200845
    • 4-Tert-Butyldiphenyl sulfide
    • MDL: MFCD06200845
    • Inchi: 1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3
    • InChI-Schlüssel: KGRAEJDVHXHGSQ-UHFFFAOYSA-N
    • Lächelt: S(C1C=CC(C(C)(C)C)=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 242.11300
  • Monoisotopenmasse: 242.11292175g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 214
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 25.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 5.7

Experimentelle Eigenschaften

  • Farbe/Form: Farblose bis hellgelbe Flüssigkeit
  • Dichte: 1.05
  • Siedepunkt: 140°C/1.3mmHg(lit.)
  • Flammpunkt: 158.9 °C
  • Brechungsindex: 1.5930-1.5970
  • PSA: 25.30000
  • LogP: 5.13530
  • Löslichkeit: Nicht bestimmt

4-Tert-Butyldiphenyl sulfide Sicherheitsinformationen

4-Tert-Butyldiphenyl sulfide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EK269-25g
4-Tert-Butyldiphenyl sulfide
85609-03-6 98.0%(GC)
25g
¥912.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EK269-1g
4-Tert-Butyldiphenyl sulfide
85609-03-6 98.0%(GC)
1g
¥113.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EK269-5g
4-Tert-Butyldiphenyl sulfide
85609-03-6 98.0%(GC)
5g
¥294.0 2022-05-30
Alichem
A019112109-500g
(4-(tert-Butyl)phenyl)(phenyl)sulfane
85609-03-6 97%
500g
$856.96 2023-08-31
TRC
T135823-250mg
4-tert-Butyldiphenyl Sulfide
85609-03-6
250mg
$64.00 2023-05-17
TRC
T135823-500mg
4-tert-Butyldiphenyl Sulfide
85609-03-6
500mg
$87.00 2023-05-17
TRC
T135823-2.5g
4-tert-Butyldiphenyl Sulfide
85609-03-6
2.5g
$ 95.00 2022-03-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3484-25G
4-tert-Butyldiphenyl Sulfide
85609-03-6 >98.0%(GC)
25g
¥490.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3484-100G
4-tert-Butyldiphenyl Sulfide
85609-03-6 >98.0%(GC)
100g
¥1490.00 2024-04-15
TRC
T135823-1g
4-tert-Butyldiphenyl Sulfide
85609-03-6
1g
$92.00 2023-05-17

4-Tert-Butyldiphenyl sulfide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium ethylxanthate Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Potassium hydroxide ;  13 h, 85 °C; 85 °C → rt
1.3 Solvents: Water ;  rt
Referenz
Synthesis of Unsymmetrical Sulfides Using Ethyl Potassium Xanthogenate and Recyclable Copper Catalyst under Ligand-Free Conditions
Akkilagunta, Vijay Kumar; et al, Journal of Organic Chemistry, 2011, 76(16), 6819-6824

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Referenz
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; et al, Microporous and Mesoporous Materials, 2021, 323,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Copper oxide (CuO) ,  Graphene (oxide) ;  5.5 h, 90 °C
Referenz
Copper Oxide Nanoparticles Supported on Graphene Oxide- Catalyzed S-Arylation: An Efficient and Ligand-Free Synthesis of Aryl Sulfides
Kamal, Ahmed; et al, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2297-2307

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium carbonate Catalysts: 4-(Dimethylamino)pyridine ,  4,7-Diphenyl-1,10-phenanthroline ,  Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, rt
Referenz
Electrochemistry Enabled Nickel-Catalyzed Selective C-S Bond Coupling Reaction
Wang, Yang; et al, European Journal of Organic Chemistry, 2022, 2022(5),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Bis(1,1-dimethylethyl)phosphine (amphiphilic polystyrene-polyethylene glycol supported) ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Water ;  24 h, reflux
Referenz
C-N and C-S bond forming cross coupling in water with amphiphilic resin-supported palladium complexes
Hirai, Yoshinori; et al, Chemistry Letters, 2011, 40(9), 934-935

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: cis-1,2-Cyclohexanediol ,  Cuprous iodide Solvents: Dimethylformamide ;  6 - 15 h, 60 - 120 °C
Referenz
A very active Cu-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides
Kabir, M. Shahjahan; et al, Journal of Organic Chemistry, 2010, 75(11), 3626-3643

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide Solvents: Toluene ;  20 min, rt
1.2 Solvents: Diethyl ether ,  Toluene ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  rt
Referenz
Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents
Cheng, Jun-Hao; et al, Journal of Organic Chemistry, 2012, 77(22), 10369-10374

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Zinc Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  3 h, rt
Referenz
A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling
Jones, Andrew C.; et al, Organic Letters, 2020, 22(19), 7433-7438

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: N-Methyl-2-pyrrolidone ;  4 h, 195 °C
Referenz
Copper-catalyzed cross-coupling of aryl halides and thiols using microwave heating
Wu, Yong-Jin; et al, Synlett, 2003, (12), 1789-1790

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Tetrabutylammonium tribromide Catalysts: Indium oxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C
Referenz
Role of TBATB in nano indium oxide catalyzed C-S bond formation
Gogoi, Prasanta; et al, Scientific Reports, 2015, 5,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Diphenylphosphinic chloride ,  Zinc Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Tetrahydrofuran ;  9 h, 60 °C
Referenz
Exploration on Metal-Catalytic Conversion of Sulfinyl Sulfones
Li, Yilong; et al, ACS Catalysis, 2023, 13(20), 13474-13483

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: cis-1,2-Cyclohexanediol ,  Cuprous iodide Solvents: Dimethylformamide ;  6 - 15 h, 60 - 120 °C
Referenz
A very active Cu-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides
Kabir, M. Shahjahan; et al, Journal of Organic Chemistry, 2010, 75(11), 3626-3643

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2893764-73-1 Solvents: Dimethylformamide ;  3 h, 110 °C
Referenz
Preparation and characterization of a Cu complex based on 5-aminoisophthalic acid as a recyclable metal-organic framework for C-S cross coupling
Zabihollahi, Zohreh; et al, Journal of Coordination Chemistry, 2022, 75(19-24), 2732-2741

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Indium triflate Solvents: Dimethyl sulfoxide ;  rt
1.2 Reagents: Potassium hydroxide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  24 h, 135 °C
Referenz
Indium-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols
Reddy, V. Prakash; et al, Journal of Organic Chemistry, 2009, 74(8), 3189-3191

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Iron chloride (FeCl3) ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  24 h, 135 °C
Referenz
Iron-catalyzed thioetherification of thiols with aryl iodides
Wu, Jhih-Ru; et al, Chemical Communications (Cambridge, 2009, (29), 4450-4452

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  8 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.3 Reagents: Water ;  0 °C
Referenz
Generation of Aryllithium Reagents from N -Arylpyrroles Using Lithium
Ozaki, Tomoya; et al, Synthesis, 2021, 53(17), 3019-3028

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Dabco Catalysts: Glucose ,  Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  rt; 24 - 36 h, 120 °C
Referenz
DABCO-promoted Diaryl Thioether Formation by Metal-catalyzed Coupling of Sodium Sulfinates and Aryl Iodides
Liu, Yanpeng; et al, Advanced Synthesis & Catalysis, 2020, 362(12), 2326-2331

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Referenz
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; et al, Microporous and Mesoporous Materials, 2021, 323,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Referenz
Nano-CuFe2O4 as a magnetically separable and reusable catalyst for the synthesis of diaryl/aryl alkyl sulfides via cross-coupling process under ligand-free conditions
Swapna, Kokkirala; et al, Organic & Biomolecular Chemistry, 2011, 9(17), 5989-5996

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  24 h, reflux
Referenz
Palladium-catalyzed coupling reaction of diaryl dichalcogenide with aryl bromide leading to the synthesis of unsymmetrical aryl chalcogenide
Fukuzawa, Shin-ichi; et al, Synlett, 2006, (13), 2145-2147

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  4,6-Bis(diphenylphosphino)phenoxazine Solvents: Cyclopentyl methyl ether ;  2 h, 24 °C
1.2 Reagents: Sodium bis(trimethylsilyl)amide ;  rt → 80 °C; 12 h, 80 °C; 80 °C → rt
1.3 Reagents: Water ;  rt
Referenz
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides
Mao, Jianyou; et al, Organic Letters, 2014, 16(20), 5304-5307

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: 2734057-04-4 Solvents: Dimethylformamide ;  6 h, 100 °C
Referenz
Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C-S/C-N Couplings
Martin, M. Trinidad; et al, Chemistry - A European Journal, 2021, 27(48), 12320-12326

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Ethanol ,  Potassium Catalysts: 1,10-Phenanthroline ,  Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethyl sulfoxide ;  8 h, 120 °C
Referenz
Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds
Lam, Long Yin; et al, Organic Letters, 2021, 23(15), 6164-6168

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Pivalic anhydride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Referenz
Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids with Thiols
Xu, Tianhao; et al, Journal of Organic Chemistry, 2022, 87(13), 8672-8684

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 2234278-59-0 Solvents: Water ;  15 min, 120 °C
Referenz
Recyclable imidazolium ion-tagged nickel catalyst for microwave-assisted C-S cross-coupling in water using sulfonyl hydrazide as the sulfur source
Saini, Vaishali; et al, New Journal of Chemistry, 2018, 42(15), 12796-12801

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: 1,2-Dichloroethane ;  15 h, 120 °C
Referenz
Copper-Catalyzed Sulfenylation of Boronic Acids with Sulfonyl Hydrazides
Wang, Ting-Ting; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 928-932

4-Tert-Butyldiphenyl sulfide Raw materials

4-Tert-Butyldiphenyl sulfide Preparation Products

4-Tert-Butyldiphenyl sulfide Lieferanten

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(CAS:85609-03-6)4-Tert-Butyldiphenyl sulfide
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Amadis Chemical Company Limited
(CAS:85609-03-6)4-Tert-Butyldiphenyl sulfide
A863519
Reinheit:99%
Menge:100g
Preis ($):248.0
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